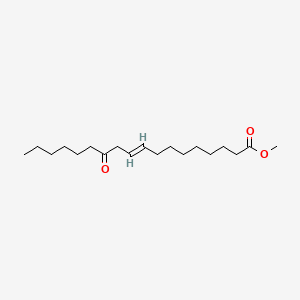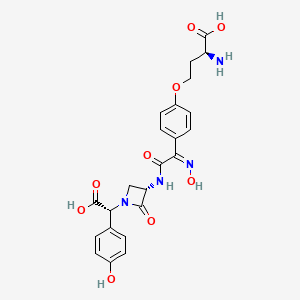
Chaetomellic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chaetomellic acid A is an organic compound characterized by its unique structure, which includes a double bond and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chaetomellic acid A can be achieved through several methods. One common approach involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chaetomellic acid A undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: The carboxylic acid groups can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides using reagents like alcohols, amines, or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in water.
Reduction: H2 gas with Pd/C or PtO2 in ethanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Epoxides: and from oxidation.
Alkanes: from reduction.
Esters: , , and from substitution reactions.
Scientific Research Applications
Chaetomellic acid A has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of Chaetomellic acid A involves its interaction with specific molecular targets and pathways. For example, its carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. The long alkyl chain may also interact with lipid membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-methyl-3-dodecylbut-2-enedioic acid
- (E)-2-methyl-3-hexadecylbut-2-enedioic acid
- (E)-2-methyl-3-octadecylbut-2-enedioic acid
Uniqueness
Chaetomellic acid A is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C19H34O4 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(E)-2-methyl-3-tetradecylbut-2-enedioic acid |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16+ |
InChI Key |
ULSDRNDLXFVDED-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C(=C(/C)\C(=O)O)/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O |
Synonyms |
chaetomellic acid A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-4-[(2R)-9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1232858.png)




![(2E,4R)-2-[(2E)-2-[(1S,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1232867.png)
![(E)-2-(hydroxymethyl)-3-[(1S,6S)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid](/img/structure/B1232868.png)

![(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B1232872.png)




